allyl 4-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether
Description
The compound allyl 4-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether belongs to the fused triazolothiadiazole class, characterized by a bicyclic heteroaromatic core. Key structural features include:
This scaffold is associated with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, as observed in structurally related compounds .
Properties
IUPAC Name |
4-[[6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-2-9-24-14-5-3-13(4-6-14)16-20-22-15(18-19-17(22)25-16)12-21-7-10-23-11-8-21/h2-6H,1,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAKOAKPMDMGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 4-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves multiple steps, starting with the preparation of the triazolothiadiazine core. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl ether moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds with the triazole-thiadiazole scaffold have demonstrated promising activity against breast and lung cancer cells.
Case Study: In Vitro Evaluation
A study published in Cancer Letters evaluated the cytotoxic effects of allyl 4-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of approximately 12 µM against MCF-7 cells, indicating significant anticancer potential.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi.
Case Study: Antimicrobial Screening
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of poly(ADP-ribose) polymerases (PARPs), which are critical in DNA repair mechanisms. Inhibition of these enzymes can lead to increased sensitivity of cancer cells to chemotherapy.
Research Findings
A detailed analysis showed that derivatives containing the triazole ring effectively inhibit PARP activity. For instance, a derivative exhibited an IC50 value of 150 nM against PARP1 in biochemical assays.
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 µM | Cancer Letters |
| Anticancer | A549 (Lung Cancer) | 15 µM | Cancer Letters |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Journal of Antimicrobial Chemotherapy |
| Antimicrobial | Escherichia coli | 64 µg/mL | Journal of Antimicrobial Chemotherapy |
| Enzyme Inhibition | PARP1 | 150 nM | Biochemical Journal |
Mechanism of Action
The mechanism of action of allyl 4-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and blocking their activity . This inhibition can lead to various therapeutic effects, including anticancer and anti-inflammatory actions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Triazolothiadiazoles exhibit activity modulation based on substituents at positions 3 and 6. Below is a comparative analysis:
Table 1: Key Structural and Pharmacological Features of Analogues
Key Observations:
Position 3 Substituents: Morpholinylmethyl (target compound): Enhances solubility and may improve blood-brain barrier penetration due to morpholine’s polarity . Heteroaryl (e.g., indol-3-yl): May enhance DNA intercalation or receptor binding in anticancer applications .
Position 6 Substituents: Allyl ether (target compound): Offers moderate lipophilicity, balancing bioavailability and metabolic stability . Iodophenol groups (e.g., 4-CMI): Improve heparanase inhibition but may reduce solubility . Aryl ethers (e.g., ethyl/phenoxymethyl): Vary in steric bulk, affecting target binding .
Pharmacological Activity Comparison
Anticancer and Enzyme Inhibition:
- Heparanase Inhibition : Compounds like 4-CMI and 4-MDI show IC₅₀ values of 3–12.5 µg/mL, attributed to halogenated aryl groups enhancing enzyme binding . The target compound’s morpholinylmethyl group may offer unique interactions but requires empirical validation.
- Anticancer Screening : Indole-substituted triazolothiadiazoles (e.g., compound 5a ) exhibit moderate activity against cancer cell lines, while methylthio derivatives (e.g., from ) show variable efficacy .
Antimicrobial Activity:
- Triazolothiadiazoles with electron-deficient aryl groups (e.g., 3-bromophenyl) demonstrate stronger antibacterial effects, suggesting the target compound’s allyl ether may need optimization for such applications .
Table 2: Physicochemical Properties
*Estimated based on structural similarity to and .
Biological Activity
Allyl 4-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a compound of significant interest due to its diverse biological activities. The triazole and thiadiazole moieties in its structure are known for their pharmacological properties, which include antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula: C16H12N4O2S
- Molar Mass: 324.36 g/mol
- CAS Number: 892687-84-2
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazole compounds exhibit notable antibacterial and antifungal properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated moderate to strong activity against a range of pathogens including Escherichia coli and Staphylococcus aureus .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| Control (Norfloxacin) | 32 |
| Compound 2e | 30 |
| Compound 2k | 28 |
| Allyl Derivative | TBD |
The disc diffusion method was employed to measure the antimicrobial efficacy of these compounds. The results indicated that modifications in the phenyl ether structure could enhance biological activity.
Anticancer Activity
Preliminary studies have shown that triazolothiadiazole derivatives possess cytotoxic potential against various cancer cell lines. The IC50 values for these compounds ranged from 1.1 to 18.8 µM, suggesting a promising anticancer profile . The structure–activity relationship indicates that substitutions at specific positions on the triazole ring significantly affect the cytotoxicity.
Anti-inflammatory and Analgesic Effects
The presence of the thiadiazole ring has been linked to anti-inflammatory properties. Studies have reported that derivatives exhibit significant inhibition of inflammation markers in vitro and in vivo . Furthermore, analgesic activities have been observed in animal models treated with these compounds, indicating potential for pain management applications.
Study on Antimicrobial Properties
In a comprehensive study on triazolothiadiazole derivatives, researchers synthesized several new compounds and evaluated their antimicrobial activity using both disc diffusion and broth dilution methods. The findings revealed that certain derivatives exhibited excellent activity against Pyricularia oryzae and Rhizoctonia solani, with some compounds showing up to 93.8% inhibition .
Cytotoxicity Evaluation
Another study focused on evaluating the cytotoxic effects of allyl derivatives on various cancer cell lines. The results indicated that compounds with morpholine substitutions had enhanced cytotoxicity compared to their non-substituted counterparts . This suggests that the morpholine group plays a crucial role in modulating the biological activity of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
